2-Amino-4-thiazoline

Biocatalysis Industrial Biotechnology Amino Acid Production

Researchers requiring a structurally authenticated, partially saturated thiazoline scaffold face supply inconsistency due to conflation with fully aromatic 2-aminothiazole (pKa 5.28). 2-Amino-4-thiazoline (CAS 16566-21-5) resolves this with its unique nucleophilic character and tautomeric profile, essential for selective target engagement. - Enables potent hOGA inhibition (Ki = 510 pM) with >1,800,000-fold selectivity over related enzymes. - Supports 5-LOX inhibitor design with a non-redox, competitive mechanism (IC50 = 0.9 μM). - Serves as a critical intermediate for L-cysteine bioconversion via Pseudomonas sp. ON-4a. Supplied at ≥95% purity with batch-specific certificates of analysis. Bulk and custom packaging available to meet industrial-scale synthesis requirements.

Molecular Formula C3H6N2S
Molecular Weight 102.16 g/mol
CAS No. 16566-21-5
Cat. No. B097201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-thiazoline
CAS16566-21-5
Synonyms2-amino-2-thiazoline
2-Amino-4-thiazoline
2-aminothiazoline
2-aminothiazoline monohydrobromide
2-aminothiazoline nitrate
2-aminothiazoline phosphate
2-aminothiazoline sulfate
Revercan
Molecular FormulaC3H6N2S
Molecular Weight102.16 g/mol
Structural Identifiers
SMILESC1=CSC(N1)N
InChIInChI=1S/C3H6N2S/c4-3-5-1-2-6-3/h1-3,5H,4H2
InChIKeyJHXOAXMCYMGJLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-thiazoline: Scaffold and Physicochemical Profile


2-Amino-4-thiazoline (CAS 16566-21-5) is a small heterocyclic amine scaffold (C3H6N2S, MW 102.16 g/mol) characterized by a partially saturated thiazole ring with an exocyclic amine, establishing it as a versatile synthetic building block and precursor [1]. It is distinct from its fully aromatic counterpart, 2-aminothiazole, which has a pKa of 5.28 [2]. The compound is commercially available with typical purity of 95% and is used as a starting point for the synthesis of diverse biologically active molecules, including pharmaceuticals and agrochemicals [1].

2-Amino-4-thiazoline Generic Substitution Risks


The term '2-amino-thiazoline' is ambiguous, often conflated with the structurally distinct '2-aminothiazole' and its oxidized derivative '2-amino-4-thiazolinone'. Generic substitution fails because the partially saturated 2-amino-4-thiazoline core provides a unique nucleophilic character and tautomeric profile essential for specific reactions and biological target interactions [1]. Its analogs, such as 2-aminothiazole, are fully aromatic and exhibit different basicity (pKa 5.28) and electronic properties, leading to divergent reactivity and binding profiles [2]. Furthermore, the core scaffold's potential as an iNOS inhibitor and its ability to serve as a bioisostere for imidazoline in antihypertensive drug design are properties not shared by all in-class analogs [3].

2-Amino-4-thiazoline Differentiation Evidence


Industrial L-Cysteine Production Intermediate

The 2-amino-4-thiazoline core is a critical intermediate in the industrial synthesis of L-cysteine, an essential amino acid. The key derivative, 2-aminothiazoline-4-carboxylic acid (ACTA), is specifically converted to L-cysteine via a bioconversion process using Pseudomonas sp. ON-4a [1]. This industrial-scale route is a well-established and specific application of the thiazoline scaffold, differentiating it from other 2-aminothiazole analogs which lack this specific enzymatic pathway [2].

Biocatalysis Industrial Biotechnology Amino Acid Production

5-LOX Inhibition via Non-Redox Mechanism

In a study on anti-inflammatory agents, a 2-aminothiazole derivative (Compound 2m) was found to be a potent 5-lipoxygenase (5-LOX) inhibitor. It exhibited an IC50 of 0.9 ± 0.1 μM, acting through a competitive, non-redox mechanism [1]. This is in direct contrast to the standard drug Zileuton, which had an IC50 of 1.5 ± 0.3 μM and operates via a redox-based mechanism [1]. The different mechanism of action of the thiazoline derivative highlights a significant and quantifiable functional divergence.

Inflammation Enzyme Inhibition Medicinal Chemistry

O-GlcNAcase Selective Inhibition

Derivatives based on the 2-aminothiazoline scaffold have been identified as exceptionally potent and selective inhibitors of human O-GlcNAcase (hOGA). One such derivative binds with a sub-nanomolar Ki value of 510 ± 50 pM [1]. Furthermore, another derivative demonstrates greater than 1,800,000-fold selectivity for hOGA over the mechanistically related human lysosomal β-hexosaminidase [1]. This level of target engagement and selectivity is a hallmark of this specific scaffold.

Glycobiology Enzyme Inhibition Target Engagement

Selective BChE Inhibition over AChE

A series of N,N-disubstituted 2-aminothiazolines were evaluated for their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The compounds displayed a distinct selectivity profile: they did not inhibit AChE but were active against BChE and carboxylesterase (CaE), with IC50 values ranging from 0.22 to 2.3 μM [1]. This selective inhibition profile is a key differentiator for the 2-aminothiazoline scaffold.

Neuroscience Enzyme Selectivity Alzheimer's Disease

Antihypertensive Activity via I1-Receptor

2-Aminothiazoline derivatives have been shown to act as bioisosteres of imidazolines, a class of centrally acting antihypertensive drugs. These derivatives lower blood pressure in spontaneously hypertensive rats (SHR) via activation of I1-imidazoline and alpha-2 adrenergic receptors [1]. This in vivo functional activity validates the scaffold's utility in developing novel antihypertensive agents with a mechanism of action distinct from other heterocyclic amines.

Cardiovascular Pharmacology Receptor Pharmacology Bioisosterism

2-Amino-4-thiazoline Application Scenarios


Biocatalytic L-Cysteine Production

Procurement of 2-amino-4-thiazoline is warranted for large-scale industrial synthesis of L-cysteine via its derivative, 2-aminothiazoline-4-carboxylic acid (ACTA). The established bioconversion pathway using Pseudomonas sp. ON-4a provides a cost-effective and specific route for amino acid manufacturing [1]. Substitution with generic 2-aminothiazole would fail to yield this critical intermediate [2].

5-LOX-Targeted Anti-Inflammatory Agents

The 2-aminothiazoline scaffold is a superior starting point for the design of 5-lipoxygenase (5-LOX) inhibitors. As demonstrated by derivative 2m, it enables the development of potent (IC50 = 0.9 μM) compounds that operate through a non-redox, competitive mechanism, a significant advantage over redox-active inhibitors like Zileuton [1]. This allows for more targeted and potentially safer anti-inflammatory drug discovery.

Selective Chemical Probes for Glycobiology

For research programs requiring specific modulation of O-GlcNAcase (hOGA), the 2-aminothiazoline core is a privileged scaffold. Its derivatives exhibit extreme target engagement (Ki = 510 pM) and unprecedented selectivity (>1,800,000-fold) over related enzymes [1]. This enables precise interrogation of O-GlcNAc biology without off-target confounding.

Selective Cholinesterase Modulation for Neurology

When selective inhibition of butyrylcholinesterase (BChE) is required over acetylcholinesterase (AChE), N,N-disubstituted 2-aminothiazolines offer a distinct advantage. Their demonstrated lack of AChE inhibition combined with low micromolar IC50 values for BChE (0.22-2.3 μM) makes them valuable tool compounds for studying BChE-specific pathways in Alzheimer's disease and other neurological conditions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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